molecular formula C13H11F3N2O3S B1331571 Ethyl 2-amino-4-(4-(trifluoromethoxy)phenyl)thiazole-5-carboxylate CAS No. 887267-77-8

Ethyl 2-amino-4-(4-(trifluoromethoxy)phenyl)thiazole-5-carboxylate

Cat. No.: B1331571
CAS No.: 887267-77-8
M. Wt: 332.3 g/mol
InChI Key: YGIHBDGJKTVYNR-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(4-(trifluoromethoxy)phenyl)thiazole-5-carboxylate is a synthetic organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is notable for its trifluoromethoxyphenyl group, which imparts unique chemical properties and potential biological activities.

Biochemical Analysis

Biochemical Properties

Ethyl 2-amino-4-(4-(trifluoromethoxy)phenyl)thiazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of certain bacterial enzymes involved in peptidoglycan synthesis, leading to bacterial cell death . Additionally, it exhibits binding affinity towards proteins involved in oxidative stress response, thereby modulating their activity and contributing to its antioxidant properties .

Cellular Effects

This compound affects various cellular processes. It has been observed to induce cytotoxicity in cancer cells by disrupting cell signaling pathways and altering gene expression . This compound also influences cellular metabolism by modulating the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels . Furthermore, it has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in immune cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions. It binds to specific enzyme active sites, inhibiting their catalytic activity and leading to downstream effects on cellular processes . Additionally, it can interact with transcription factors, altering gene expression and influencing cellular responses . The compound’s ability to modulate protein-protein interactions further contributes to its diverse biological activities .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that its effects on cellular function, such as cytotoxicity and enzyme inhibition, remain consistent over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and antimicrobial activities . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent . Careful dosage optimization is essential to maximize its therapeutic potential while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing their activity and affecting the metabolism of other compounds . The compound’s impact on metabolic flux and metabolite levels has been studied, revealing its potential to modulate key metabolic processes . Additionally, it can act as a cofactor in certain enzymatic reactions, further highlighting its role in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, facilitating its uptake and localization within specific cellular compartments . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity . Studies have shown that it can accumulate in certain tissues, potentially enhancing its therapeutic effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it has been observed to localize in the mitochondria, where it exerts its effects on cellular metabolism and oxidative stress response . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-(4-(trifluoromethoxy)phenyl)thiazole-5-carboxylate typically involves the reaction of thiourea with appropriate aldehydes or ketones. One common method involves the condensation of thiourea with 4-(trifluoromethoxy)benzaldehyde in the presence of a base such as potassium carbonate (K₂CO₃). The reaction proceeds through the formation of an intermediate, which is then cyclized to form the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical factors in scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(4-(trifluoromethoxy)phenyl)thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylate group can be reduced to an alcohol.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Ethyl 2-amino-4-(4-(trifluoromethoxy)phenyl)thiazole-5-carboxylate has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

    Tiazofurin: An antineoplastic drug.

Uniqueness

Ethyl 2-amino-4-(4-(trifluoromethoxy)phenyl)thiazole-5-carboxylate is unique due to its trifluoromethoxyphenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug development.

Properties

IUPAC Name

ethyl 2-amino-4-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O3S/c1-2-20-11(19)10-9(18-12(17)22-10)7-3-5-8(6-4-7)21-13(14,15)16/h3-6H,2H2,1H3,(H2,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGIHBDGJKTVYNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N)C2=CC=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650416
Record name Ethyl 2-amino-4-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887267-77-8
Record name Ethyl 2-amino-4-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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